molecular formula C32H39NO2 B1671034 Ebastine CAS No. 90729-43-4

Ebastine

Cat. No.: B1671034
CAS No.: 90729-43-4
M. Wt: 469.7 g/mol
InChI Key: MJJALKDDGIKVBE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ebastine is a second-generation H1-receptor antagonist . The primary target of this compound is the histamine H1 receptor, which plays a crucial role in allergic reactions . By binding to these receptors, this compound can inhibit the effects of histamines, which are chemicals that trigger allergic responses .

Mode of Action

This compound works by selectively binding to histamine H1 receptors, thereby inhibiting the effects of histamines . This selective action helps to reduce the central side effects, such as sedation or drowsiness, that are often associated with first-generation antihistamines .

Biochemical Pathways

This compound affects the histamine-mediated biochemical pathways. By binding to the H1 receptors, it inhibits the downstream effects of histamine signaling . In the context of cancer, it has been found that this compound can bind to the tyrosine kinase domain of focal adhesion kinase (FAK), blocking phosphorylation at the Y397 and Y576/577 residues . This action attenuates FAK-mediated JAK2/STAT3 and MEK/ERK signaling pathways .

Pharmacokinetics

This compound is rapidly absorbed and undergoes extensive first-pass metabolism following oral administration . It is almost totally converted to its pharmacologically active acid metabolite, carthis compound . or hepatic insufficiency. Therefore, it can be safely administered to patients with impaired renal or hepatic function .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antihistamine and antiallergic activities. It can alleviate symptoms of allergic rhinitis and urticaria . In the context of cancer, this compound has been found to induce apoptosis and reduce the expression of breast cancer stem cell markers, suggesting that it targets cancer stem cell-like populations while reducing tumor bulk .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of topical delivery for the treatment of allergic contact dermatitis, the formulation and delivery method can significantly impact the drug’s effectiveness . Additionally, the presence of other medications or substances can also affect the action of this compound . .

Safety and Hazards

Ebastine is generally safe and well-tolerated . It is recommended to avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Ebastine is a second-generation H1 receptor antagonist that is indicated mainly for allergic rhinitis and chronic idiopathic urticaria . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

Biochemical Analysis

Biochemical Properties

Ebastine interacts with H1 receptors, acting as an antagonist . It does not penetrate the blood-brain barrier to a significant amount, thus it combines an effective block of the H1 receptor in peripheral tissue with a low incidence of central side effects .

Cellular Effects

This compound has been shown to be effective in the treatment of allergic rhinitis and urticaria . Some patients with IBS exhibit evidence of low-grade mucosal inflammation, and this compound may have a role in managing these symptoms .

Molecular Mechanism

This compound is a long-acting, nonsedating, second-generation histamine receptor antagonist that binds preferentially to peripheral H1 receptors . It is metabolized to its active metabolite, carthis compound, which has antihistaminic and anti-allergic activity and prevents histamine-induced bronchoconstriction .

Temporal Effects in Laboratory Settings

This compound combines potency with a rapid onset (fast absorption) and long duration (slow elimination) of action . This is at least partially mediated via the formation of an acid metabolite, carthis compound, that is even more potent as an antihistamine .

Dosage Effects in Animal Models

In animal models, this compound has shown negligible activity on the central nervous system even after oral administration of high doses

Metabolic Pathways

This compound undergoes extensive metabolism to form desalkylthis compound and hydroxythis compound. Hydroxythis compound is subsequently metabolized to carthis compound . Both CYP2J2 and CYP3A play important roles in this compound sequential metabolism .

Transport and Distribution

This compound is rapidly absorbed and undergoes extensive first-pass metabolism following oral administration

Subcellular Localization

It is known that this compound does not readily cross the blood-brain barrier , suggesting that its effects are primarily peripheral

Preparation Methods

Synthetic Routes and Reaction Conditions: Ebastine is synthesized using benzophenone as the starting material. The process involves condensation with 4-hydroxy piperidine to obtain 4-diphenyl methoxyl piperidine, which is then condensed with 4-chloro-1-(4-tert-butylphenyl)-1-butanone to yield this compound . This method is cost-effective, easy to operate, and suitable for industrial production .

Industrial Production Methods: In industrial settings, this compound is often prepared in the form of oral liquid preparations. The process involves mixing solubilizers, latent solvents, and pH modifiers, followed by the addition of this compound, sweetening agents, aromatics, and preservatives. The mixture is stirred until all materials are dissolved, and the pH is adjusted to 4-5 .

Properties

IUPAC Name

4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJALKDDGIKVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046472
Record name Ebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90729-43-4
Record name Ebastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90729-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ebastine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ebastine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EBASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD7Q784P1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ebastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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